1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole -

1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole

Catalog Number: EVT-4597235
CAS Number:
Molecular Formula: C16H9F3N4S
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamide (3)

Compound Description: This compound is a key intermediate in the synthesis of 7-(2-thienyl)-9-trifluoromethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. It is prepared by reacting 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetamide. []

3-Amino-6-(2-thienyl)-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carbonitrile (5)

Compound Description: This compound is another key intermediate in the synthesis of 7-(2-thienyl)-9-trifluoromethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. It is obtained by reacting 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetonitrile. []

Relevance: Similar to the previous compound, this structure also features the 2-thienyl and trifluoromethyl substituents found in 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole and falls under the category of fluorine-containing heterocycles. [] The difference lies in the presence of a thieno[2,3-b]pyridine core and a nitrile group instead of the benzimidazole moiety.

Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3)

Compound Description: This compound is synthesized by reacting 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with ethyl chloroacetate. It serves as a precursor for various thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group. []

Relevance: This compound is structurally similar to 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole, featuring both the 2-thienyl and trifluoromethyl groups. [] It differentiates itself by having a thieno[2,3-b]pyridine core with an amino and ethyl carboxylate substituents instead of the benzimidazole moiety.

6-(2-Furyl)-4-trifluoromethyl-2-(1H)-pyrimidinone (2a) and 6-(2-Thienyl)-4-trifluoromethyl-2-(1H)-pyrimidinone (2b)

Compound Description: These two compounds represent biheterocyclic systems, specifically pyrimidinones with either a 2-furyl or 2-thienyl substituent. They are synthesized via cyclocondensation of 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones with urea. []

Relevance: These compounds share the trifluoromethyl and pyrimidinone core with 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole. [] While 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole has a 2-thienyl substituent on the pyrimidine ring and a benzimidazole moiety, these compounds feature either a 2-furyl (2a) or 2-thienyl (2b) substituent and lack the benzimidazole.

2-Amino-4-trifluoromethyl-6-(thien-2-yl)-pyrimidine (5b)

Compound Description: This pyrimidine derivative with amino, trifluoromethyl, and 2-thienyl substituents is part of a series of 6-(2-heteroaryl)-4-trifluoromethylpyrimidines synthesized through the cyclocondensation of 1,1,1-trifluoro-4-(2-heteroaryl)-4-methoxy-3-buten-2-ones with amidines. [] Its X-ray diffraction data have been reported. []

Relevance: This compound shares the trifluoromethyl and 2-thienyl substituents with 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole, but it features a pyrimidine core with an amino substituent instead of the benzimidazole moiety. []

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 is a known agonist for the sphingosine-1-phosphate receptor 1 (S1P1). It was investigated for its potential to improve renal microcirculation during sepsis in mice. []

Relevance: Although not directly analogous in structure to 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole, SEW2871 shares the presence of a 2-thienyl and trifluoromethyl group. [] It provides an example of another biologically active compound featuring these specific substituents, highlighting their potential in medicinal chemistry.

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: LY2784544 is a known kinase inhibitor. Unexpectedly, it was also identified as a novel GPR39 agonist, modulated by zinc. []

Relevance: LY2784544 serves as an example of a biologically active molecule containing a trifluoromethyl group. [] Although its overall structure differs significantly from 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole, it highlights the potential of the trifluoromethyl group in interacting with diverse biological targets.

1H-Benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: Similar to LY2784544, GSK2636771 is a known kinase inhibitor that was also identified as a novel GPR39 agonist modulated by zinc. []

Relevance: GSK2636771 shares the benzimidazole core and trifluoromethyl group with 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole. [] Despite further structural differences, its identification as a GPR39 agonist highlights the potential of these structural features in modulating different biological targets.

Properties

Product Name

1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-benzimidazole

IUPAC Name

1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]benzimidazole

Molecular Formula

C16H9F3N4S

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C16H9F3N4S/c17-16(18,19)14-8-11(13-6-3-7-24-13)21-15(22-14)23-9-20-10-4-1-2-5-12(10)23/h1-9H

InChI Key

RFLCUAUTHCFTAP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.